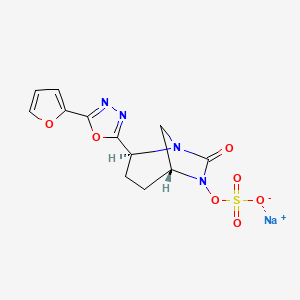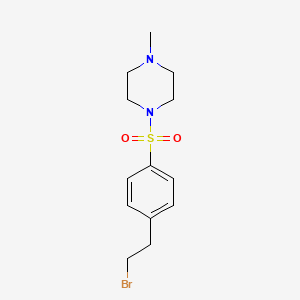
Antibacterial agent 43
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 43 is a novel compound that has shown significant promise in combating bacterial infections. It belongs to a class of compounds known for their ability to inhibit bacterial growth and proliferation. This compound has garnered attention due to its unique chemical structure and potent antibacterial properties, making it a valuable candidate for further research and development in the field of antimicrobial therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 43 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a precursor molecule, which is then subjected to a series of reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality and consistency of the product. The final compound is then purified and formulated for various applications.
化学反応の分析
Types of Reactions: Antibacterial agent 43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). These reactions are often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different levels of antibacterial activity and can be further studied for their potential therapeutic applications.
科学的研究の応用
Antibacterial agent 43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies for antibacterial agents.
Biology: It is employed in microbiological studies to investigate its effects on different bacterial strains and to understand the development of bacterial resistance.
Medicine: It is explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is utilized in the formulation of antibacterial coatings, disinfectants, and preservatives for various industrial applications.
作用機序
Antibacterial agent 43 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit bacterial cell wall synthesis, but this compound has a broader spectrum of activity and is effective against some penicillin-resistant strains.
Tetracycline: While both compounds inhibit protein synthesis, this compound targets additional pathways, making it more potent against certain bacterial strains.
Ciprofloxacin: Both compounds inhibit DNA replication, but this compound has a different binding mechanism, which may reduce the likelihood of resistance development.
類似化合物との比較
- Penicillin
- Tetracycline
- Ciprofloxacin
- Erythromycin
- Vancomycin
Antibacterial agent 43 stands out due to its unique chemical structure and multi-target mechanism of action, making it a promising candidate for further research and development in the fight against bacterial infections.
特性
分子式 |
C12H11N4NaO7S |
|---|---|
分子量 |
378.30 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C12H12N4O7S.Na/c17-12-15-6-7(16(12)23-24(18,19)20)3-4-8(15)10-13-14-11(22-10)9-2-1-5-21-9;/h1-2,5,7-8H,3-4,6H2,(H,18,19,20);/q;+1/p-1/t7-,8+;/m1./s1 |
InChIキー |
IQPLVLMXEKJHAP-WLYNEOFISA-M |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)

![1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13906827.png)
![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)

![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)

![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)
